Simazine-alachlor mixt.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Simazine-alachlor mixture is a combination of two herbicides: simazine and alachlor. Simazine is a triazine herbicide, while alachlor is an acetanilide herbicide. This mixture is used primarily for controlling a wide range of weeds in agricultural fields. Simazine works by inhibiting photosynthesis in plants, while alachlor inhibits protein synthesis and cell division in weeds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Simazine: Simazine is synthesized through the reaction of cyanuric chloride with ethylamine and diethylamine. The reaction typically occurs in an organic solvent such as acetone or ethanol under controlled temperature conditions.
Alachlor: Alachlor is synthesized by reacting 2,6-diethylaniline with chloroacetyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of simazine and alachlor involves large-scale chemical synthesis using the aforementioned methods. The processes are optimized for high yield and purity, with stringent quality control measures to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Both simazine and alachlor can undergo oxidation reactions. For simazine, oxidation typically leads to the formation of hydroxylated derivatives. Alachlor can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions of simazine and alachlor are less common but can occur under specific conditions, leading to the formation of amine derivatives.
Substitution: Simazine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Simazine: Hydroxylated derivatives, amine derivatives.
Scientific Research Applications
Simazine-alachlor mixture has several scientific research applications:
Chemistry: Used as a model compound to study the environmental fate and degradation of herbicides.
Biology: Investigated for its effects on plant physiology and microbial communities in soil.
Medicine: Studied for its potential toxicological effects on non-target organisms, including humans.
Industry: Used in the formulation of herbicidal products for agricultural applications
Mechanism of Action
Simazine
Simazine inhibits the photosynthetic electron transport process in plants by binding to the D1 protein in the photosystem II complex. This prevents the transfer of electrons from water to plastoquinone, effectively halting photosynthesis .
Alachlor
Alachlor inhibits protein synthesis and cell division in plants by interfering with the synthesis of very long-chain fatty acids. This disrupts the formation of cell membranes and other essential cellular structures .
Comparison with Similar Compounds
Similar Compounds
Atrazine: Another triazine herbicide with a similar mode of action to simazine.
Metolachlor: An acetanilide herbicide similar to alachlor but with different chemical properties and environmental behavior.
Uniqueness
The combination of simazine and alachlor provides a broader spectrum of weed control compared to using either herbicide alone. This mixture is particularly effective against both broadleaf weeds and grasses, making it a versatile tool in agricultural weed management .
Properties
CAS No. |
8074-33-7 |
---|---|
Molecular Formula |
C21H32Cl2N6O2 |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide;6-chloro-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H20ClNO2.C7H12ClN5/c1-4-11-7-6-8-12(5-2)14(11)16(10-18-3)13(17)9-15;1-3-9-6-11-5(8)12-7(13-6)10-4-2/h6-8H,4-5,9-10H2,1-3H3;3-4H2,1-2H3,(H2,9,10,11,12,13) |
InChI Key |
KVGFWAQZWHMCFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CCl.CCNC1=NC(=NC(=N1)Cl)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.